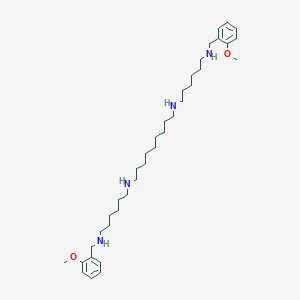
Bhc-9C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Di-(6-((2-methoxybenzyl)amino)hexyl)-1,9-nonanediamine tetrahydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes two methoxybenzyl groups and a nonanediamine backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Di-(6-((2-methoxybenzyl)amino)hexyl)-1,9-nonanediamine tetrahydrochloride typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. Common reagents used in the synthesis include methoxybenzylamine, hexylamine, and nonanediamine. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: N,N’-Di-(6-((2-methoxybenzyl)amino)hexyl)-1,9-nonanediamine tetrahydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the compound.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions may involve the use of halogenating agents or nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of these reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
N,N’-Di-(6-((2-methoxybenzyl)amino)hexyl)-1,9-nonanediamine tetrahydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be employed in the study of cellular processes and interactions. In medicine, this compound has potential therapeutic applications, such as in the development of new drugs or treatments. In industry, it can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N,N’-Di-(6-((2-methoxybenzyl)amino)hexyl)-1,9-nonanediamine tetrahydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to N,N’-Di-(6-((2-methoxybenzyl)amino)hexyl)-1,9-nonanediamine tetrahydrochloride include other nonanediamine derivatives and methoxybenzyl-substituted compounds. These compounds share structural similarities but may differ in their chemical properties and applications.
Uniqueness: The uniqueness of N,N’-Di-(6-((2-methoxybenzyl)amino)hexyl)-1,9-nonanediamine tetrahydrochloride lies in its specific combination of functional groups and structural features. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
104807-41-2 |
|---|---|
Fórmula molecular |
C37H64N4O2 |
Peso molecular |
596.9 g/mol |
Nombre IUPAC |
N,N'-bis[6-[(2-methoxyphenyl)methylamino]hexyl]nonane-1,9-diamine |
InChI |
InChI=1S/C37H64N4O2/c1-42-36-24-14-12-22-34(36)32-40-30-20-10-8-18-28-38-26-16-6-4-3-5-7-17-27-39-29-19-9-11-21-31-41-33-35-23-13-15-25-37(35)43-2/h12-15,22-25,38-41H,3-11,16-21,26-33H2,1-2H3 |
Clave InChI |
HBSRKMYFWZTMRQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CNCCCCCCNCCCCCCCCCNCCCCCCNCC2=CC=CC=C2OC |
SMILES canónico |
COC1=CC=CC=C1CNCCCCCCNCCCCCCCCCNCCCCCCNCC2=CC=CC=C2OC |
Key on ui other cas no. |
104807-41-2 |
Sinónimos |
BHC-9C N,N'-di-(6-((2-methoxybenzyl)amino)hexyl)-1,9-nonanediamine tetrahydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















